2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based sulfonamide derivative. Its structure comprises a naphtho[1,2-b]furan core substituted with a methyl group at position 2, a sulfonamide group at position 5 (linked to a 4-ethoxyphenyl moiety), and a 2-methoxyethyl ester at position 2.
Properties
IUPAC Name |
2-methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7S/c1-4-31-17-9-11-18(12-10-17)34(28,29)26-22-15-21-23(25(27)32-14-13-30-3)16(2)33-24(21)20-8-6-5-7-19(20)22/h5-12,15,26H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSHYDPZWAAQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (CAS No: 441292-32-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C21H23NO7S and features a complex structure that includes a naphthofuran core, an ethoxyphenyl sulfonamide moiety, and a methoxyethyl group. Its structural characteristics contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Anticancer Activity
| Compound Type | Mechanism of Action | Target Cancer Types |
|---|---|---|
| Sulfonamide Derivatives | Induces apoptosis, inhibits proliferation | Breast, prostate, and colon cancer |
| Naphtho[1,2-b]furan Derivatives | Disrupts microtubule dynamics | Various solid tumors |
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: Inhibition of COX-2
A study evaluated the anti-inflammatory effects of related sulfonamide compounds in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls, suggesting that similar mechanisms may be applicable to the compound .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group is particularly noteworthy as it has been associated with antibacterial activity due to its ability to inhibit bacterial folate synthesis.
Table 2: Antimicrobial Activity Overview
| Microorganism Type | Activity Observed | Reference Study |
|---|---|---|
| Gram-positive Bacteria | Inhibition of growth | |
| Gram-negative Bacteria | Reduced viability |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide moiety may inhibit key enzymes involved in nucleic acid synthesis.
- Receptor Modulation: Potential interaction with various receptors involved in inflammation and cancer progression.
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Sulfonamide Substituents
The sulfonamide group’s aryl substituent is a critical modulator of physicochemical and biological properties. Key comparisons include:
Notes:
- Electron-donating groups (e.g., 4-ethoxy, 4-methoxy) may enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) .
- Antimicrobial activity : Compounds with halogenated aryl groups (e.g., 4-chloro) exhibit stronger antifungal activity (e.g., EC50 values: 0.38–0.91 mg/L against plant pathogens) , but direct data for the target compound is lacking.
Ester Group Modifications
The ester moiety at position 3 influences metabolic stability and bioavailability:
Notes:
- 2-Methoxyethyl esters are often used to enhance water solubility and prolong half-life compared to smaller esters (methyl, ethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
